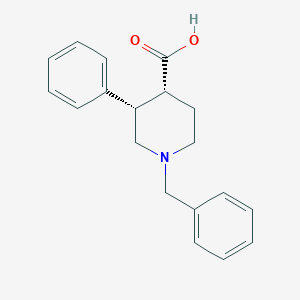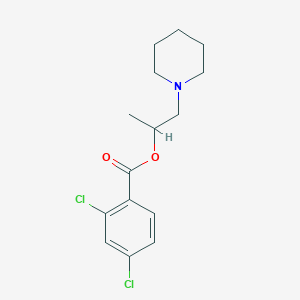methanone](/img/structure/B257302.png)
[4-(Diphenylmethyl)piperazin-1-yl](4-ethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Diphenylmethyl)piperazin-1-yl](4-ethoxyphenyl)methanone, commonly known as DPPM, is a chemical compound that has gained significant attention in the scientific community for its potential applications in biomedical research. DPPM is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of DPPM is not fully understood. However, it has been suggested that DPPM acts on the dopaminergic and serotonergic systems in the brain. DPPM has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
DPPM has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DPPM has also been shown to have antipsychotic effects by blocking dopamine receptors in the brain. Additionally, DPPM has been shown to have analgesic effects by inhibiting the transmission of pain signals in the spinal cord.
Advantages and Limitations for Lab Experiments
DPPM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DPPM is also highly soluble in organic solvents, making it easy to work with in the lab. However, DPPM has some limitations in lab experiments. It has a relatively short half-life, which can make it difficult to study its pharmacokinetics. Additionally, DPPM has low selectivity for specific receptors, which can make it difficult to study its mechanism of action.
Future Directions
There are several future directions for the study of DPPM. One direction is to study its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, particularly its selectivity for specific receptors. Additionally, future studies could focus on improving the pharmacokinetics of DPPM, such as by developing prodrugs that can increase its half-life. Overall, the study of DPPM has the potential to lead to the development of new treatments for a variety of diseases.
Synthesis Methods
The synthesis method of DPPM involves the reaction of 4-(4-ethoxyphenyl)butan-2-one with diphenylmethylpiperazine in the presence of a catalyst. The reaction results in the formation of DPPM as a white crystalline solid. The purity of DPPM can be improved through recrystallization and purification techniques.
Scientific Research Applications
DPPM has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anticancer, antipsychotic, and analgesic properties. DPPM has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
properties
Product Name |
[4-(Diphenylmethyl)piperazin-1-yl](4-ethoxyphenyl)methanone |
|---|---|
Molecular Formula |
C26H28N2O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C26H28N2O2/c1-2-30-24-15-13-23(14-16-24)26(29)28-19-17-27(18-20-28)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,25H,2,17-20H2,1H3 |
InChI Key |
HZBSTKQZRLGIDI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)
![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B257226.png)
![9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257228.png)
![9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257229.png)
![2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B257230.png)

![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)


